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Compound of Interest

Compound Name: Methyl 3-boronobenzoate

Cat. No.: B135663

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-boronobenzoate, also known as 3-(methoxycarbonyl)phenylboronic acid, is a
versatile building block in medicinal chemistry, primarily utilized for the construction of complex
molecular scaffolds through carbon-carbon bond-forming reactions. Its dual functionality,
featuring a boronic acid group for cross-coupling and a methyl ester for further derivatization,
makes it a valuable reagent in the synthesis of bioactive molecules, including kinase and
protease inhibitors.

Core Applications in Drug Discovery

Methyl 3-boronobenzoate is a key intermediate in the synthesis of biaryl and heteroaryl
structures, which are prevalent motifs in many approved drugs and clinical candidates. The
primary applications of this reagent include:

o Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety readily participates in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and
heteroaryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry
for the synthesis of biaryl compounds.[1][2][3][4][5][6][7][8]

» Synthesis of Kinase Inhibitors: Many kinase inhibitors incorporate biaryl scaffolds to occupy
the ATP-binding site of the enzyme. Methyl 3-boronobenzoate can be used to introduce a
substituted phenyl ring, which can be crucial for achieving desired potency and selectivity.
The Janus kinase (JAK) family of enzymes, which are key components of the JAK/STAT
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signaling pathway, are important targets for inflammatory diseases and cancers, and their
inhibitors often feature such structures.[9][10][11][12]

o Development of Serine Protease Inhibitors: Boronic acid derivatives are known to be
effective inhibitors of serine proteases, where the boron atom forms a covalent, yet often
reversible, bond with the catalytic serine residue. While Methyl 3-boronobenzoate itself is a
building block, its boronic acid functionality can be incorporated into more complex
molecules designed to target specific serine proteases.[13][14][15][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling of Methyl 3-boronobenzoate with an
Aryl Bromide

This protocol describes a general method for the palladium-catalyzed cross-coupling of Methyl
3-boronobenzoate with a generic aryl bromide to form a biaryl compound.

Materials:

* Methyl 3-boronobenzoate (3-(methoxycarbonyl)phenylboronic acid)
e Aryl bromide

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs) or other suitable phosphine ligand

e Potassium carbonate (K2COs) or other suitable base

e 1,4-Dioxane and Water (solvent system)

» Nitrogen or Argon gas (for inert atmosphere)

Standard laboratory glassware for organic synthesis

Procedure:
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» To a round-bottom flask or a pressure vessel, add the aryl bromide (1.0 eq.), Methyl 3-
boronobenzoate (1.2-1.5 eq.), and the base (e.g., K2COs, 2.0-3.0 eq.).

e Add the palladium catalyst (e.g., Pd(OAc)z or Pd(dppf)Clz, 0.01-0.05 eq.) and the ligand
(e.g., PPhs, 0.04-0.20 eq.).

o Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

o Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for
10-15 minutes.

e Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is
complete as monitored by TLC or LC-MS.[1][4]

e Cool the reaction to room temperature and dilute with an organic solvent such as ethyl
acetate.

e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or
magnesium sulfate.

 Filter and concentrate the organic layer under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to obtain the desired
biaryl compound.[3]

Quantitative Data Summary for Suzuki-Miyaura Coupling:

Catalyst/Lig Temperatur . Typical
Base Solvent Time (h) .
and e (°C) Yield (%)
Pd(dppf)Cl2 K2COs Dioxane/H20 90 12-24 70-95[2]
Toluene/Etha
Pd(PPhs)a Na=COs 80 2-6 85-98[3]
nol/H20
Pd(OAc)2 /
K3POa Toluene/H20 100 1-4 90-99
SPhos
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Mandatory Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
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General workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway: Inhibition of the JAKISTAT Pathway

Many kinase inhibitors that target the JAK/STAT pathway are biaryl compounds. Methyl 3-
boronobenzoate can be a key building block in the synthesis of such inhibitors.
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Simplified JAK/STAT signaling pathway and point of inhibition.

Signaling Pathway: Inhibition of Serine Proteases

Boronic acid-containing molecules can act as inhibitors of serine proteases by forming a
covalent adduct with the active site serine.
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Mechanism of serine protease inhibition by a boronic acid.

Quantitative Data on Inhibitory Activities

While specific ICso values for compounds directly synthesized from Methyl 3-boronobenzoate
are not readily available in a consolidated format, the following table provides representative
data for inhibitors of the JAK family, which often contain biaryl structures that can be
synthesized using this building block.

Table 1: Representative ICso Values for Select JAK Inhibitors
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Inhibitor Target(s) ICs0 (NM) Disease Area
Tofacitinib JAK1/JAK3 1-100 Rheumatoid Arthritis
Ruxaolitinib JAK1/JAK2 2.8-3.3 Myelofibrosis
Baricitinib JAK1/JAK?2 5.9-5.7 Rheumatoid Arthritis
Upadacitinib JAK1 43 Rheumatoid Arthritis

Data is compiled from various sources for illustrative purposes and may not represent
compounds directly synthesized from Methyl 3-boronobenzoate.[10][11][17][18]

Note: The effectiveness of a particular Suzuki-Miyaura coupling reaction and the biological
activity of the resulting compounds are highly dependent on the specific substrates, reaction
conditions, and the biological target being investigated. The protocols and data presented here
should be considered as a starting point for further research and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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